molecular formula C22H45B B1265600 1-Bromodocosane CAS No. 6938-66-5

1-Bromodocosane

Cat. No.: B1265600
CAS No.: 6938-66-5
M. Wt: 389.5 g/mol
InChI Key: QYOXLKAKUAASNA-UHFFFAOYSA-N
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Description

1-Bromodocosane, also known as behenyl bromide or n-docosyl bromide, is an organobromine compound with the molecular formula C22H45Br. It is a long-chain alkyl bromide, characterized by a bromine atom attached to the first carbon of a twenty-two carbon chain. This compound is typically a white to off-white solid at room temperature and is known for its stability and slight solubility in organic solvents like chloroform and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromodocosane can be synthesized through the free-radical addition of hydrogen bromide to docosene, which is a twenty-two carbon alkene. This reaction typically follows anti-Markovnikov addition, resulting in the bromine atom attaching to the terminal carbon of the alkene chain .

Another common method involves the treatment of docosanol (a twenty-two carbon alcohol) with hydrobromic acid in the presence of sulfuric acid. The reaction proceeds as follows:

CH3(CH2)21OH+HBrCH3(CH2)21Br+H2O\text{CH}_3(\text{CH}_2)_{21}\text{OH} + \text{HBr} \rightarrow \text{CH}_3(\text{CH}_2)_{21}\text{Br} + \text{H}_2\text{O} CH3​(CH2​)21​OH+HBr→CH3​(CH2​)21​Br+H2​O

Industrial Production Methods: Industrial production of this compound often employs large-scale free-radical addition reactions or the conversion of docosanol using hydrobromic acid. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromodocosane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reactions include:

    Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile, such as hydroxide, cyanide, or alkoxide ions.

    Reduction: The bromine atom can be reduced to form docosane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone, with reagents such as sodium hydroxide or potassium cyanide.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran with lithium aluminum hydride as the reducing agent.

Major Products:

Scientific Research Applications

1-Bromodocosane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromodocosane in chemical reactions primarily involves the cleavage of the carbon-bromine bond. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom. In reduction reactions, the bromine atom is replaced by a hydrogen atom, resulting in the formation of docosane .

Comparison with Similar Compounds

    1-Bromododecane (C12H25Br): A shorter chain alkyl bromide with similar reactivity but different physical properties due to its shorter carbon chain.

    1-Bromohexadecane (C16H33Br): Another long-chain alkyl bromide, used in similar applications but with a sixteen-carbon chain.

    1-Bromooctadecane (C18H37Br): An eighteen-carbon chain alkyl bromide, also used in organic synthesis and industrial applications.

Uniqueness of 1-Bromodocosane: this compound’s longer carbon chain provides unique properties such as higher melting and boiling points, increased hydrophobicity, and greater stability in certain applications compared to its shorter-chain counterparts .

Properties

IUPAC Name

1-bromodocosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOXLKAKUAASNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3064510
Record name 1-Bromodocosane
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Molecular Weight

389.5 g/mol
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CAS No.

6938-66-5
Record name 1-Bromodocosane
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Record name Docosane, 1-bromo-
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Record name Docosane, 1-bromo-
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Q & A

Q1: What is the crystal structure of 1-Bromodocosane at room temperature?

A1: At room temperature, this compound crystallizes in a monoclinic system. The lattice constants are a = 5.51 Å, b = 7.44 Å, β = 117°, and c = 62.4 Å. This structure indicates a double layer arrangement of molecules, with the c-axis presumed to be parallel to the molecular chain axes. []

Q2: How does the crystal structure of this compound change at higher temperatures?

A2: this compound undergoes a solid-state phase transition at elevated temperatures. This transition involves a change in the lattice constants a and b, and the c-axis is believed to become perpendicular to the basal plane. This transition is interpreted as a rotational transition where the molecules rotate around their chain axis. The high-temperature structure belongs to the hexagonal system with a c-axis of 63.5 Å. []

Q3: Has this compound been identified in any natural sources?

A3: Yes, this compound has been identified as a constituent of the volatile oil extracted from the leaves of Aquilaria sinensis (Lour.) Gilg., a plant species traditionally used in Chinese medicine. [, ]

Q4: Can you elaborate on the method used to introduce specific carbon-13 labeling in this compound for research purposes?

A4: Researchers successfully introduced carbon-13 labeling at specific positions in this compound derivatives. The process involved the cyanation of this compound and 1-bromoheneicosane using potassium [13C]cyanide in the presence of 18-crown-6 ether and hexamethylphosphoramide. This method yielded over 90% efficiency in introducing the carbon-13 label. []

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